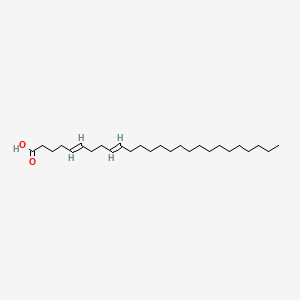

5,9-Hexacosadienoic acid

説明

Context within the Landscape of Long-Chain Unsaturated Fatty Acids

Long-chain unsaturated fatty acids are fundamental components of cellular structures and are involved in a myriad of biological processes. nih.govnih.gov Their synthesis typically begins with the creation of a 16-carbon saturated fatty acid, palmitate. allen.incsun.edu Subsequent elongation and desaturation steps, catalyzed by specific enzyme systems, introduce longer chains and double bonds. csun.eduaocs.org

The majority of naturally occurring polyunsaturated fatty acids feature a methylene-interrupted arrangement of double bonds (e.g., linoleic acid). aocs.org However, a notable exception is the class of Δ5,9-dienoic fatty acids, to which 5,9-hexacosadienoic acid belongs. scispace.comnih.gov These non-methylene-interrupted fatty acids are particularly abundant in the phospholipids of various marine organisms, especially sponges. wiley.comscispace.commdpi.com Unlike typical animal phospholipids, where saturated and unsaturated fatty acids often occupy specific positions on the glycerol backbone, Δ5,9 fatty acids show no such preference. scispace.com

Historical Perspectives on the Discovery and Initial Characterization of Δ5,9-Dienoic Fatty Acids

The discovery of Δ5,9-dienoic fatty acids is intrinsically linked to the chemical analysis of marine invertebrates. For decades, scientists have been intrigued by the unusual lipid compositions of sponges. ird.frresearchgate.net Early investigations into the phospholipid fatty acids of marine sponges, such as Petrosia ficiformis, led to the identification of these novel long-chain fatty acids. evitachem.comscispace.com

Initial characterization relied on a combination of techniques, including gas chromatography-mass spectrometry (GC-MS). scispace.com These methods were crucial in determining the molecular weight and fragmentation patterns, which hinted at the unusual placement of the double bonds. Further structural elucidation was achieved through derivatization techniques, which allowed for the precise localization of the double bonds within the long acyl chains. oup.comnih.gov The consistent finding of a Δ5,9 unsaturation pattern across numerous sponge species established this as a characteristic feature of their lipid profiles. scispace.comird.fr

Scope and Significance of Current Research on this compound

Current research on this compound and related Δ5,9 fatty acids is multifaceted. A primary area of investigation is their biosynthesis. acs.org Studies suggest that these fatty acids are likely formed through a series of chain elongation and desaturation steps from shorter-chain precursors. ird.fr The enzymes and regulatory mechanisms involved in creating the non-methylene-interrupted double bond system are of significant interest.

Furthermore, the unique structure of these fatty acids has prompted investigations into their biological activities. scispace.commdpi.com Research has explored their potential as inhibitors of enzymes like topoisomerase I, which is crucial for DNA replication and repair. scispace.comresearchgate.net The incorporation of these fatty acids into cell membranes and their effect on membrane fluidity and function is another active area of study. evitachem.com Their presence in marine food webs also makes them potential biomarkers for tracing trophic relationships. nih.gov

Overview of Research Paradigms Applied to this compound Studies

The study of this compound employs a range of established and emerging research paradigms.

Isolation and Structural Elucidation:

Lipid Extraction: The initial step involves the extraction of total lipids from biological samples, often using solvent systems like chloroform and methanol. oup.comscispace.com

Chromatographic Separation: The complex lipid extract is then separated into different classes (e.g., neutral lipids, phospholipids) using techniques like thin-layer chromatography (TLC). nih.govnih.gov

Derivatization and GC-MS Analysis: To facilitate analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acids are converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs) or 3-pyridylcarbinol esters. nih.govwho.int This allows for the determination of chain length, branching, and the location of double bonds. nih.govrsc.org

Synthesis and Biological Evaluation:

Chemical Synthesis: To obtain pure samples for biological testing and to confirm structures, organic chemists have developed multi-step total syntheses of this compound and its isomers. nih.govnih.gov

In Vitro Assays: Synthetic and isolated compounds are tested in various in vitro assays to determine their biological effects, such as their ability to inhibit specific enzymes or their impact on cancer cell lines. scispace.comresearchgate.net

Biosynthetic Studies:

Isotopic Labeling: Researchers use isotopically labeled precursors to trace the metabolic pathways leading to the formation of these unique fatty acids within marine organisms.

The combination of these analytical, synthetic, and biological approaches continues to deepen our understanding of the chemistry and biological relevance of this compound.

特性

CAS番号 |

59708-84-8 |

|---|---|

分子式 |

C26H48O2 |

分子量 |

392.7 g/mol |

IUPAC名 |

(5E,9E)-hexacosa-5,9-dienoic acid |

InChI |

InChI=1S/C26H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h17-18,21-22H,2-16,19-20,23-25H2,1H3,(H,27,28)/b18-17+,22-21+ |

InChIキー |

IEXIHWCBQMQDHC-KEIUHOJNSA-N |

SMILES |

CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |

異性体SMILES |

CCCCCCCCCCCCCCCC/C=C/CC/C=C/CCCC(=O)O |

正規SMILES |

CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |

同義語 |

5,9-hexacosadienoic acid HCDA |

製品の起源 |

United States |

Occurrence and Biological Distribution of 5,9-hexacosadienoic Acid

Natural Sources and Ecological Prevalence

The distribution of 5,9-hexacosadienoic acid is predominantly marine, with a notable concentration in certain invertebrate phyla. While it is a hallmark of marine sponges, its presence is not exclusive to this group and has been identified in a limited number of other marine and even terrestrial life forms.

Marine Sponges (Porifera): A Primary Source of Demospongic Acids

Marine sponges, particularly those of the class Demospongiae, are the most well-documented and richest sources of this compound. wjbphs.comnih.gov This compound is a prominent member of a group of fatty acids known as demospongic acids, which are characterized by a non-methylene-interrupted (NMI) Δ5,9 unsaturation pattern and long carbon chains, typically ranging from C16 to C32. nih.govnih.gov

The presence and relative abundance of this compound can vary significantly between different sponge species. For instance, it is a major phospholipid component in the freshwater sponge Ephydatia fluviatilis and the marine sponge Microciona prolifera. nih.govnih.gov In a study of two marine sponges from the Red Sea, Aaptos suberitoides was found to have a high percentage of this compound, constituting 7.26% of its total fatty acids. wjbphs.com Similarly, it has been identified as a major fatty acid in the phospholipids of the North-East Atlantic sponge Polymastia penicillus, representing 13.3% of the total fatty acid mixture. wiley.com

Other sponge species in which this compound has been identified include Halichondria panicea, Xestospongia halichondroides, Jaspis stellifera, and Cliona delitrix. jst.go.jpacs.orgrsc.orgscielo.org.coudea.edu.co Research on the Colombian Caribbean sponge Cliona delitrix also confirmed the presence of this acid as a main constituent. scielo.org.coudea.edu.co The consistent and often abundant presence of this and other Δ5,9 fatty acids underscores their importance in the biochemistry of these sessile filter-feeders. nih.govscispace.com

Table 1: Occurrence of this compound in Selected Marine Sponges

| Species | Location | Percentage of Total Fatty Acids | Reference |

|---|---|---|---|

| Aaptos suberitoides | Red Sea | 7.26% | wjbphs.com |

| Polymastia penicillus | North-East Atlantic | 13.3% | wiley.com |

| Halichondria panicea | Hokkaido, Japan | 10.0% | jst.go.jp |

| Microciona prolifera | Not Specified | Major Component | nih.govnih.gov |

| Cliona delitrix | Colombian Caribbean | Main Component | scielo.org.coudea.edu.co |

| Xestospongia vansoesti | Not Specified | Detected | wjbphs.com |

| Jaspis stellifera | Not Specified | Detected | rsc.org |

| Xestospongia halichondroides | Not Specified | Detected | acs.org |

| Erylus goffrilleri | Not Specified | Detected | nih.govscispace.com |

| Petrosia ficiformis | Not Specified | Detected | evitachem.com |

Other Marine Organisms

While sponges are the primary source, fatty acids with the characteristic Δ5,9 unsaturation, including this compound, have been found in other marine invertebrates. nih.govnih.govresearchgate.net This wider distribution suggests that the biosynthetic pathways for these compounds are not exclusive to Porifera. For example, some cnidarians, specifically those in the Hexacorallia group, have been shown to contain brominated versions of these fatty acids, indicating they possess the necessary enzymes for their production. semanticscholar.org The presence of Δ5,9 dienoic acids has also been noted in echinoderms, such as the brittle star Ophiura sarsi. rsc.orgnih.gov

Terrestrial Organisms and Plant Systems

The occurrence of Δ5,9 fatty acids extends beyond the marine environment, although these are typically shorter-chain variants (C18-C19) compared to the very-long-chain versions found in sponges. nih.govnih.govresearchgate.net These terrestrial sources include certain species of conifers and plants in the families Apocynaceae, Malvaceae, and Ranunculaceae. nih.govsemanticscholar.org The presence of this compound itself in terrestrial organisms is not well-documented, with the focus remaining on its prevalence in marine ecosystems.

Distribution within Biological Compartments and Lipid Classes

Within the cell, this compound is not typically found in high concentrations as a free molecule. Instead, it is predominantly esterified into more complex lipids, playing a structural role in cell membranes.

Integration into Phospholipids and Glycosylceramides

A significant body of research indicates that this compound is a key component of phospholipids in marine sponges. nih.govnih.govnih.govscispace.com It has been identified in major phospholipid classes, including phosphatidylcholines (PC), phosphatidylethanolamines (PE), and phosphatidylserines (PS). nih.govjst.go.jpnih.gov In the marine sponge Microciona prolifera, both cis-5, cis-9-hexacosadienoic acid and the related cis-5, cis-9, cis-19-hexacosatrienoic acid are major fatty acids within the phosphatidylethanolamine and phosphatidylcholine fractions. nih.govnih.gov Similarly, in Halichondria panicea, this acid was found to be abundant in both phosphatidylserine and phosphatidylethanolamine lipid classes. jst.go.jp

Unlike conventional animal phospholipids where saturated and unsaturated fatty acids have preferred positions on the glycerol backbone, Δ5,9 fatty acids like this compound show no such preference. nih.govscispace.com The synthesis of various phospholipids containing this compound has been achieved in laboratory settings, confirming its role as a structural component of these membrane lipids. nih.gov

In addition to phospholipids, there is evidence suggesting the integration of related demospongic acids into glycosylceramides. For example, novel methoxylated derivatives of this compound from the sponge Asteropus niger were found as free fatty acids and were also possibly present in glycosylceramides. nih.govgerli.com

Presence as Free Fatty Acids

While the majority of this compound is incorporated into complex lipids, it can also be found as a free fatty acid. nih.gov In the sponge Asteropus niger, for instance, novel 2-methoxy derivatives of branched-chain C26 and C27 Δ5,9 dienoic acids were detected as free fatty acids rather than being part of the phospholipid fraction. nih.govscispace.com The presence of this compound in its free form may be related to its biosynthesis, transport, or specific biological activities within the organism.

Cellular and Tissue-Specific Localization

Research into the distribution of this compound within the cellular structure of sponges reveals its integral role in membrane composition. This fatty acid is primarily located in the phospholipids that form the cell membranes. evitachem.comnih.govscispace.com Unlike typical animal phospholipids, where specific fatty acids often occupy set positions on the glycerol backbone, Δ5,9 fatty acids like this compound show no strong preference for either the sn-1 or sn-2 position. scispace.com

Studies on the tropical marine sponge Amphimedon terpenensis have provided more specific localization data. Analysis of cells separated by density gradient centrifugation showed that brominated derivatives of this compound were associated exclusively with sponge cells, not with their abundant microbial symbionts. researchgate.net Further partitioning of the lipid classes demonstrated that these characteristic brominated long-chain fatty acids were concentrated in the phosphatidylserine and phosphatidylethanolamine fractions. researchgate.net In contrast, more common fatty acids like palmitic and stearic acid were dominant in the phosphatidylcholine and phosphatidylglycerol fractions. researchgate.net This specific localization underscores the structural and functional role of this compound within the sponge's own cellular membranes. nih.govgwdg.de In some sponges, however, related compounds such as 2-methoxylated Δ5,9 fatty acids have been found as free fatty acids rather than integrated into phospholipids. scispace.com

Table 1: Cellular and Phospholipid Localization of Δ5,9 Fatty Acids in Sponges

| Sponge Species | Cellular Component | Phospholipid Fraction | Finding | Citation |

| Amphimedon terpenensis | Sponge Cells | Phosphatidylserine | Concentration of brominated Δ5,9 LCFA | researchgate.net |

| Amphimedon terpenensis | Sponge Cells | Phosphatidylethanolamine | Concentration of brominated Δ5,9 LCFA | researchgate.net |

| Asteropus niger | Not specified | Not detected in PtdCho or PtdIns | Found as free fatty acids or in glycosylceramides | scispace.com |

| General Demospongiae | Cell Membranes | Phospholipids | Major constituent of membrane phospholipids | nih.govscispace.comgwdg.de |

Chemotaxonomic Significance of this compound Profiles

The distinct and varied fatty acid compositions of marine invertebrates, especially sponges, serve as powerful chemotaxonomic markers. nih.govplos.orgmdpi.com The profiles of demospongic acids, including the relative abundance of this compound and its related C24 to C30 homologues, can be used to distinguish between different species and support phylogenetic classifications. plos.orgscielo.br

The utility of these fatty acid profiles as biomarkers is well-documented. For example, a comparative study of the sponges Astrosclera willeyana and Agelas oroides revealed that both contained large amounts of demospongic acids. gwdg.de The similar distribution patterns of 5,9-tetracosadienoic acid (C24:2), 5,9-pentacosadienoic acid (C25:2), and this compound (C26:2) in both species provided strong chemical evidence supporting the taxonomic placement of A. willeyana within the order Agelasida. gwdg.de

Different sponge taxa exhibit characteristic demospongic acid signatures. Species of Haliclona are noted for the presence of C28:3, C25:2, and C24:1 fatty acids, while Dysidea avara is characterized by a profile that includes this compound (C26:2), C25:3, and C24:1. scielo.br These unique fatty acid fingerprints are considered specific at the species level and can aid in resolving taxonomic relationships, reflecting the unique biosynthetic pathways within each organism. plos.orgscielo.br

Table 2: Relative Abundance (%) of Major Demospongic Acids in Select Marine Sponges

| Fatty Acid | Astrosclera willeyana | Agelas oroides | Dragmacidon reticulatum |

| 5,9-Tetracosadienoic acid (24:2) | 10.3% | 3.5% | Not Reported |

| 5,9-Pentacosadienoic acid (25:2) | 11.7% | 3.6% | 2.2% |

| This compound (26:2) | 11.8% | 2.5% | 11.8% |

| Data Sources | gwdg.de | gwdg.de | scielo.br |

Structural Elucidation and Stereochemistry of 5,9-hexacosadienoic Acid and Its Derivatives

Positional and Geometrical Isomerism of Double Bonds (Δ5,9)

The defining feature of 5,9-hexacosadienoic acid is the presence of two double bonds at the Δ5 and Δ9 positions. The geometry of these double bonds can lead to several stereoisomers, each with distinct properties and conformations. The systematic investigation of these isomers has been crucial for understanding their roles in biological systems. upenn.eduresearchgate.netresearchgate.net

Investigation of (5Z,9Z) Configuration

The (5Z,9Z) stereoisomer is the most common naturally occurring form of this compound, frequently found in the phospholipids of marine sponges. scispace.comnih.gov Its structure has been confirmed through various synthetic and spectroscopic methods. evitachem.comnih.gov Synthesis of (5Z,9Z)-5,9-hexacosadienoic acid has been achieved stereospecifically, often starting from materials like (1Z,5Z)-1,5-cyclooctadiene. researchgate.net This particular configuration is significant as it influences the fluidity and properties of cell membranes in the organisms where it is found. evitachem.com

The synthesis of phospholipids containing the (5Z,9Z)-5,9-hexacosadienoic acid acyl chain has been reported, allowing for detailed studies of its behavior in membrane models. nih.gov The characterization of this isomer is often accomplished through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which provide detailed information about the location and cis geometry of the double bonds. nih.gov

Characterization of (5Z,9E)-, (5E,9Z)-, and (5E,9E)-Stereoisomers

In addition to the naturally predominant (5Z,9Z) isomer, other geometric isomers of this compound have been synthesized and characterized to understand the structural requirements for their biological activity. upenn.eduresearchgate.netresearchgate.net The synthesis of the (5Z,9E), (5E,9Z), and (5E,9E) stereoisomers has been accomplished through stereospecific synthetic routes. researchgate.net

One notable synthetic strategy involved the use of (4Z)-1,1-dimethoxy-8-tosyl-4-octene, derived from the selective ozonolysis of (1Z,5Z)-1,5-cyclooctadiene. researchgate.net This intermediate was coupled with tridecylmagnesium bromide to create the cis acetal, a precursor for the (5Z,9Z) and (5Z,9E) isomers. researchgate.net The corresponding trans acetal was obtained through olefin inversion, which then served as a starting point for the synthesis of the (5E,9Z) and (5E,9E) isomers. researchgate.net The differentiation between these four isomers is possible through analytical techniques like reversed-phase High-Performance Liquid Chromatography (HPLC) with silver nitrate in the mobile phase and 13C NMR spectroscopy. researchgate.net

Structural Variants and Functional Group Modifications

The basic structure of this compound can be further modified through the addition of various functional groups, leading to a diverse range of naturally occurring and synthetic analogs. These modifications include methyl-branching, methoxylation, and halogenation, each conferring unique chemical and physical properties to the parent molecule.

Methyl-Branched Δthis compound Analogs

Methyl-branched analogs of Δthis compound are a significant class of derivatives found in marine sponges. scispace.comnih.gov These compounds feature one or more methyl groups at various positions along the fatty acid chain. The presence and position of these methyl branches can influence the fatty acid's packing in lipid membranes and its biological activity.

Novel methyl-branched analogs that have been isolated and characterized include (2R,5Z,9Z)-2-methoxy-25-methyl-5,9-hexacosadienoic acid and (2R,5Z,9Z)-2-methoxy-24-methyl-5,9-hexacosadienoic acid from the Caribbean sponge Asteropus niger. scispace.comnih.gov Another example is 25-methyl-5,9-hexacosadienoic acid, which has been identified in the sponge Cinachyrella alloclada. researchgate.net The structural elucidation of these compounds typically involves a combination of gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy. scispace.comnih.gov

α-Methoxylated Derivatives of Δthis compound

The introduction of a methoxy group at the α-position (C-2) of Δthis compound gives rise to another important class of derivatives. nih.govresearchgate.net These α-methoxylated fatty acids have been isolated from marine sponges and have garnered interest due to their biological properties. nih.govscielo.br

Specifically, (2R,5Z,9Z)-2-methoxy-25-methyl-5,9-hexacosadienoic acid and (2R,5Z,9Z)-2-methoxy-24-methyl-5,9-hexacosadienoic acid were isolated from Asteropus niger. scispace.comnih.gov The characterization of these compounds was achieved through GC-MS, NMR, and circular dichroism, which confirmed the R configuration at the chiral α-carbon. nih.govresearchgate.net The presence of the α-methoxy group introduces a chiral center and alters the polarity of the carboxylic acid head group, which can impact its interactions with other molecules.

Halogenated Derivatives (e.g., Bromo-Δ5,9-Hexacosadienoic Acids)

Halogenated derivatives of fatty acids, particularly brominated and chlorinated compounds, are another fascinating group of natural products from marine organisms. researchgate.netdntb.gov.ua In the context of Δthis compound, both bromo- and chloro-derivatives have been identified.

For instance, 6-bromo-5,9-hexacosadienoic acid has been reported in marine sponges. scielo.brscielo.br More recently, novel chloro-derivatives have been discovered, such as (5Z,9Z)-9-chloro-25-methyl-5,9-hexacosadienoic acid and (5Z,9Z)-9-chloro-24-methyl-5,9-hexacosadienoic acid, isolated from the marine sponge Penares sp. dntb.gov.uaresearchgate.net The structural analysis of these halogenated compounds relies heavily on mass spectrometry and NMR spectroscopy to determine the position of the halogen atom and the geometry of the double bonds. dntb.gov.uaresearchgate.net

Biosynthetic Pathways and Metabolic Transformations of 5,9-hexacosadienoic Acid

Elongation and Desaturation Enzyme Systems in Relevant Organisms

The biosynthesis of 5,9-hexacosadienoic acid, a very long-chain fatty acid (VLCFA), is a product of the coordinated action of fatty acid elongase and desaturase enzyme systems. These enzymes are crucial for the production of a wide array of polyunsaturated fatty acids (PUFAs) in various organisms, particularly in marine invertebrates like sponges. d-nb.infomdpi.com

Fatty acid elongases, specifically the ELOVL (Elongation of Very Long-Chain Fatty Acids) family of proteins, catalyze the condensation reaction, which is the rate-limiting step in the fatty acid elongation cycle. biomolther.orgresearchgate.net This cycle involves a four-step process that adds two-carbon units from malonyl-CoA to an existing fatty acyl-CoA chain. researchgate.net In mammals, there are seven ELOVL isozymes (ELOVL1-7), each with preferences for fatty acid substrates of specific chain lengths. biomolther.orgresearchgate.net For instance, ELOVL1 is primarily involved in the synthesis of saturated and monounsaturated VLCFAs from C20-C26 acyl-CoAs. researchgate.net

Fatty acid desaturases are responsible for introducing double bonds at specific positions in the fatty acyl chain. researchgate.netnih.gov These enzymes are categorized based on the position of the double bond they create. The key desaturases involved in the biosynthesis of non-methylene-interrupted (NMI) fatty acids, such as this compound, are front-end desaturases, including Δ5 and Δ9 desaturases. d-nb.infofrontiersin.org These enzymes are integral membrane proteins located in the endoplasmic reticulum. frontiersin.orgasm.org

In aquatic invertebrates, these enzyme systems exhibit remarkable diversity, enabling the production of unique fatty acids not commonly found in terrestrial organisms. d-nb.inforesearchgate.net Sponges, for example, possess active desaturation and elongation systems that allow for the synthesis of VLCFAs with unusual double bond patterns, such as the characteristic Δ5,9 pattern. mdpi.com The genome of the demosponge Amphimedon queenslandica has revealed the presence of candidate genes for both fatty acid desaturases and elongases, suggesting an endogenous capacity for LC-PUFA biosynthesis. mdpi.com

Table 1: Key Enzyme Systems in the Biosynthesis of this compound

| Enzyme Type | Name | Function | Relevance to this compound Biosynthesis |

| Elongase | ELOVL (Elongation of Very Long-Chain Fatty Acids) | Catalyzes the rate-limiting step of fatty acid chain elongation by adding two-carbon units. | Responsible for elongating shorter fatty acid precursors to the C26 length of hexacosadienoic acid. |

| Desaturase | Δ5-Desaturase | Introduces a double bond at the Δ5 position of the fatty acyl chain. | Creates one of the characteristic double bonds in this compound. |

| Desaturase | Δ9-Desaturase (Stearoyl-CoA Desaturase - SCD) | Introduces a double bond at the Δ9 position of the fatty acyl chain. | Creates the second characteristic double bond in this compound. |

Proposed Biosynthetic Routes for Δ5,9-Dienoic Fatty Acids in Sponges

The biosynthesis of Δ5,9-dienoic fatty acids, including this compound, in sponges is a subject of ongoing research, with several proposed pathways based on the analysis of fatty acid composition and radiolabeling studies. d-nb.infomdpi.com These fatty acids are often referred to as "demospongic acids" due to their initial discovery in marine Demospongiae. researchgate.netnih.gov

One of the central hypotheses suggests that the biosynthesis starts with common fatty acids like palmitic acid (16:0) or palmitoleic acid (16:1Δ9). nih.govnih.gov These precursors then undergo a series of elongation and desaturation steps. mdpi.com The order in which these steps occur can vary, leading to different intermediates. For example, a C16 fatty acid can first be elongated to a C26 saturated fatty acid (26:0), followed by two separate desaturation events at the Δ5 and Δ9 positions to yield this compound. mdpi.com Alternatively, an initial desaturation could occur on a shorter chain fatty acid, followed by elongation and a second desaturation.

Radiolabeling experiments in the marine sponge Microciona prolifera have shown that this organism can synthesize (5Z, 9Z, 19Z)-5,9,19-hexacosatrienoic acid by elongating exogenous palmitoleic acid (Δ9-16:1) and subsequently introducing double bonds at the 5 and 9 positions. nih.gov This provides strong evidence for the involvement of both elongase and desaturase activities.

Interestingly, the freshwater sponge Ephydatia fluviatilis also contains this compound and has demonstrated the ability to further desaturate it to a trienoic acid, indicating the presence of a Δ19-desaturase, an enzyme activity not previously identified in other organisms. nih.gov

The biosynthesis of these unique fatty acids is not limited to straight-chain precursors. Sponges can also produce branched-chain Δ5,9 fatty acids, which are thought to originate from bacterial symbionts that provide iso- and anteiso-C15:0 precursors. scispace.com

Table 2: Proposed Biosynthetic Precursors for Δ5,9-Dienoic Fatty Acids in Sponges

| Precursor Fatty Acid | Proposed Transformation Steps | Resulting Fatty Acid |

| Palmitic acid (16:0) | Series of elongations to 26:0, followed by Δ5 and Δ9 desaturations. | This compound (26:2Δ5,9) |

| Palmitoleic acid (16:1Δ9) | Elongation to 26:1Δ19, followed by Δ5 and Δ9 desaturations. | (5Z, 9Z, 19Z)-5,9,19-Hexacosatrienoic acid |

| iso-15:0 / anteiso-15:0 (from bacterial symbionts) | Elongation and Δ5, Δ9 desaturation. | Branched-chain Δ5,9 fatty acids. |

Comparative Biosynthesis of Long-Chain Unsaturated Fatty Acids

The biosynthesis of long-chain unsaturated fatty acids varies significantly across different organisms. While vertebrates can synthesize some long-chain polyunsaturated fatty acids (LC-PUFAs) from dietary precursors like linoleic acid and α-linolenic acid, they generally lack the enzymes to introduce double bonds at the Δ12 and Δ15 positions. researchgate.net In contrast, many marine invertebrates, including sponges, possess the enzymatic machinery for the de novo synthesis of a wider variety of PUFAs. d-nb.inforesearchgate.netcsic.es

In fish, the synthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from C18 PUFA precursors involves a series of desaturation and elongation steps, primarily utilizing Δ6 and Δ5 desaturases. mdpi.com This pathway is generally conserved among vertebrates.

However, the biosynthesis of non-methylene-interrupted (NMI) fatty acids with the characteristic Δ5,9 pattern is a hallmark of many marine invertebrates. d-nb.infomdpi.com This suggests the presence and activity of specific desaturases and elongases that are either absent or less active in other animal groups. The widespread occurrence of Δ5,9 fatty acids in sponges, cnidarians, and mollusks points to a common and evolutionarily ancient biosynthetic pathway. mdpi.comresearchgate.net

Terrestrial plants also produce some NMI fatty acids, but typically with shorter chain lengths (C18-C19). researchgate.netnih.gov This indicates that the fundamental enzymatic machinery for producing NMI fatty acids is not exclusive to marine organisms, but the capacity for extensive elongation to very long chains like C26 is a specialization of organisms like sponges.

Enzymatic Mechanisms for Double Bond Formation at Δ5 and Δ9 Positions

The formation of double bonds at the Δ5 and Δ9 positions is catalyzed by specific fatty acid desaturases. These enzymes are membrane-bound and require molecular oxygen, a reduced cofactor (like NADH or NADPH), and a cytochrome b5-dependent electron transport chain. frontiersin.orgasm.org

Δ9-Desaturase (Stearoyl-CoA Desaturase, SCD): This is a highly conserved enzyme found in a wide range of organisms, from bacteria to mammals. mdpi.comfrontiersin.org It introduces a cis-double bond between carbons 9 and 10 of a saturated fatty acyl-CoA, typically stearoyl-CoA (18:0) or palmitoyl-CoA (16:0), to produce oleoyl-CoA (18:1Δ9) and palmitoleoyl-CoA (16:1Δ9), respectively. frontiersin.org The reaction involves the removal of two hydrogen atoms. The fungal Δ9-desaturase contains a C-terminal cytochrome b5 domain that acts as the electron donor for the desaturase domain. asm.org

Δ5-Desaturase: This "front-end" desaturase introduces a double bond between the existing carboxyl group and a pre-existing double bond in the fatty acyl chain. frontiersin.org For instance, it converts dihomo-γ-linolenic acid (20:3Δ8,11,14) to arachidonic acid (20:4Δ5,8,11,14). frontiersin.org Like other desaturases, it contains conserved histidine-rich motifs that are essential for its catalytic activity. frontiersin.org The presence of Δ5-like desaturases is suggested in marine invertebrates like sponges, cnidarians, and echinoderms due to the common occurrence of Δ5,9 NMI fatty acids. mdpi.com

The biosynthesis of this compound likely involves the sequential or coordinated action of both Δ9 and Δ5 desaturases on a C26 saturated fatty acid chain or its precursors. mdpi.comresearchgate.net

Investigation of Metabolic Fate and Degradation Pathways

The metabolic fate and degradation of very long-chain fatty acids (VLCFAs) like this compound are complex processes. In general, fatty acid degradation occurs primarily through β-oxidation. However, mitochondria, the main site of β-oxidation for long-chain fatty acids, are less efficient at breaking down VLCFAs (those with more than 20 carbons). nih.govcuni.cz

Therefore, the initial breakdown of VLCFAs occurs in peroxisomes. nih.gov Peroxisomal β-oxidation chain-shortens the VLCFAs into medium-chain acyl-CoAs. These shorter fatty acids can then be transported to the mitochondria for complete oxidation to generate ATP. nih.gov

In the context of this compound, it is likely incorporated into cellular membranes, particularly into phospholipids. scispace.comnih.gov The presence of cis-double bonds in the fatty acyl chains increases membrane fluidity, which is crucial for cellular function, especially in organisms living in cold marine environments. evitachem.com

The degradation of this compound would likely follow the general pathway for VLCFA degradation, starting with peroxisomal β-oxidation. However, the presence of the non-methylene-interrupted double bonds might require specific enzymatic machinery for their processing during β-oxidation. Further research is needed to elucidate the specific enzymes and pathways involved in the degradation of this particular dienoic fatty acid.

Advanced Analytical Methodologies for the Study of 5,9-hexacosadienoic Acid

Extraction, Isolation, and Purification Strategies from Complex Biological Matrices

The initial step in the analysis of 5,9-hexacosadienoic acid involves its extraction from biological tissues, most notably marine sponges. evitachem.comnih.gov A common procedure begins with the extraction of total lipids from the sponge tissue using a mixture of chloroform and methanol. nih.govnih.gov Following this, the crude lipid extract is typically subjected to solvent partitioning and silica gel column chromatography to separate the lipids into different classes, such as neutral lipids, glycolipids, and phospholipids. nih.govnih.gov

Further purification of the fatty acid methyl esters (FAMEs), including the methyl ester of this compound, can be achieved through techniques like argentation thin-layer chromatography (TLC) and reversed-phase TLC. jst.go.jp Argentation TLC is particularly effective for separating fatty acids based on the number and geometry of their double bonds. For the purification of polyunsaturated fatty acids (PUFAs) from marine microorganisms, a novel process involving saponification with potassium hydroxide followed by precipitation with an anti-solvent like acetone or acetonitrile has been developed. researchgate.net This method allows for the separation of saturated fatty acids, which precipitate, from the PUFA-rich syrup. researchgate.net

Table 1: Overview of Extraction and Purification Strategies

| Step | Technique | Purpose |

| Initial Extraction | Chloroform/Methanol Extraction | To extract total lipids from the biological matrix. nih.govnih.gov |

| Lipid Fractionation | Solvent Partitioning & Silica Gel Column Chromatography | To separate total lipids into classes (neutral lipids, glycolipids, phospholipids). nih.govnih.gov |

| Fatty Acid Purification | Argentation Thin-Layer Chromatography (TLC) | To separate fatty acid methyl esters based on unsaturation. jst.go.jp |

| Fatty Acid Purification | Reversed-Phase Thin-Layer Chromatography (TLC) | To further purify individual fatty acid methyl esters. jst.go.jp |

| PUFA-Specific Purification | Saponification and Anti-Solvent Precipitation | To selectively isolate polyunsaturated fatty acids from a mixture. researchgate.net |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of this compound from the complex mixtures obtained after extraction and initial purification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. ifremer.fr To enhance volatility and improve chromatographic resolution, fatty acids are typically converted into derivatives prior to analysis.

Methyl Esters (FAMEs): The most common derivatization involves converting the fatty acids to their methyl esters. ifremer.fr While FAMEs are suitable for general profiling, their mass spectra provide limited information for locating double bonds within the acyl chain. ifremer.frqut.edu.au

Pyrrolidides: N-acyl pyrrolidide derivatives are particularly useful for determining the position of double bonds and methyl branches. ifremer.frird.frkau.edu.sa The fragmentation pattern in the mass spectrum of a pyrrolidide derivative allows for the precise localization of these structural features. ird.frkau.edu.sa

DMOX Adducts (4,4-dimethyloxazoline): Similar to pyrrolidides, DMOX derivatives are effective for locating double bonds and other functional groups in fatty acids. aocs.orgresearchgate.net They are known to be slightly less volatile than methyl esters. ifremer.fr

Dimethyl Disulfide (DMDS) Adducts: While not as commonly cited for this specific acid in the provided context, DMDS adducts are another derivatization strategy used to pinpoint the location of double bonds in unsaturated fatty acids through GC-MS analysis.

The fatty acid composition of phospholipids from the marine sponge Cinachyrella aff. schultzei was successfully determined using GC-MS analysis of both methyl esters and N-acyl pyrrolidides, where 25-methyl-5,9-hexacosadienoic acid was identified as a major component. ird.fr

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) offers a powerful alternative and complementary technique to GC for fatty acid analysis. nih.govhplc.eu Reversed-phase HPLC, in particular, is well-suited for separating fatty acids based on both chain length and degree of unsaturation. nih.govaocs.org

A key advantage of HPLC is its ability to perform separations at lower temperatures, which is beneficial for thermally sensitive compounds. edpsciences.org Furthermore, HPLC can be used for preparative purposes, allowing for the isolation of pure fatty acids for further analysis. edpsciences.org For enhanced detection sensitivity, fatty acids can be derivatized with chromophoric or fluorophoric groups, such as phenacyl or naphthacyl esters, enabling UV or fluorescence detection at very low levels. aocs.orgedpsciences.org A system using reversed-phase C-18 HPLC with gradients of acetonitrile/water has been described for the separation of a wide range of free fatty acids, including long-chain unsaturated ones. nih.gov

Table 2: Comparison of Chromatographic Derivatization Techniques for GC-MS

| Derivative | Advantage | Disadvantage |

| Methyl Esters (FAMEs) | Good volatility and chromatographic properties. ifremer.fr | Limited structural information from mass spectra for double bond location. ifremer.frqut.edu.au |

| Pyrrolidides | Excellent for locating double bonds and methyl branches via MS fragmentation. ifremer.frird.frkau.edu.sa | Less volatile than FAMEs. ifremer.fr |

| DMOX Adducts | Effective for structural elucidation of double bonds and functional groups. aocs.orgresearchgate.net | Slightly less volatile than FAMEs. ifremer.fr |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for the definitive structural confirmation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Homodecoupling)

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive and powerful tool for the structural analysis of fatty acids. nih.govaocs.org

¹H NMR: Proton NMR provides information about the different types of protons in the molecule. nih.govemerypharma.com For unsaturated fatty acids, the signals of olefinic protons (typically in the 5.30-6.20 ppm region) and allylic protons are of particular interest for identifying the presence and nature of double bonds. nih.gov Homodecoupling techniques can be employed to simplify complex spectra and determine coupling constants, which helps in assigning the stereochemistry of the double bonds. nih.gov

¹³C NMR: Carbon-13 NMR offers a wider chemical shift range, often allowing for better resolution of individual carbon atoms in the long fatty acid chain. nih.govmagritek.com The chemical shifts of the olefinic carbons and the carbons adjacent to the double bonds are diagnostic for determining the position of the unsaturation. mdpi.com

The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques like HSQC and HMBC, allows for the complete assignment of the carbon skeleton and the confirmation of the positions of the double bonds in this compound. magritek.com The structure of novel 2-methoxy derivatives of 25-methyl-5,9-hexacosadienoic acid and 24-methyl-5,9-hexacosadienoic acid were characterized using a combination of GC-MS and NMR spectroscopy. nih.govscispace.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. aocs.org In the context of this compound, IR spectroscopy can confirm the presence of key structural features:

Carboxylic Acid Group: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration and a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration are characteristic of the carboxylic acid moiety.

Alkene Group: The C-H stretching vibrations of the hydrogens attached to the double-bonded carbons typically appear at wavenumbers just above 3000 cm⁻¹ (around 3010 cm⁻¹). acs.orgnih.gov The C=C stretching vibration gives rise to an absorption band around 1640-1680 cm⁻¹. acs.org The presence of cis double bonds can often be inferred from a band around 720 cm⁻¹. acs.org

IR spectroscopy was used in early studies to characterize cis-5,cis-9-hexacosadienoic acid isolated from the marine sponge Microciona prolifera. nih.gov More advanced Fourier Transform Infrared (FTIR) spectroscopy techniques can provide detailed information about the extent of unsaturation in fatty acids. nih.govnih.gov

Circular Dichroism for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the stereochemistry of chiral molecules. wikipedia.org It relies on the differential absorption of left- and right-circularly polarized light by a chiral compound. wikipedia.org This differential absorption provides information about the molecule's three-dimensional structure. wikipedia.org

While direct studies employing Circular Dichroism for the specific stereochemical assignment of this compound are not extensively detailed in the reviewed literature, the principles of CD spectroscopy are broadly applicable to the stereochemical analysis of complex natural products, including those isolated from marine organisms. scilit.comresearchgate.net For a molecule to be CD-active, it must be chiral. In the context of fatty acids, chirality can arise from the presence of chiral centers, such as asymmetrically substituted carbon atoms, or from chiral axes or planes.

The application of CD to assign stereochemistry often involves comparing the experimentally obtained spectrum with the spectra of known stereoisomers or through theoretical calculations. scilit.com The sign and intensity of the Cotton effects in the CD spectrum can be correlated to specific stereochemical features of the molecule. researchgate.net

Table 1: Principles of Circular Dichroism in Stereochemical Analysis

| Principle | Description | Relevance to Stereochemical Assignment |

| Chirality | A molecule is chiral if it is non-superimposable on its mirror image. Only chiral molecules are CD-active. | The presence of a CD signal confirms the chirality of the analyte. |

| Circularly Polarized Light | CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light. wikipedia.org | The differential absorption is unique to the spatial arrangement of atoms in a chiral molecule. |

| Cotton Effect | The characteristic signal in a CD spectrum, which can be positive or negative, is known as the Cotton effect. | The sign and magnitude of the Cotton effect are used to deduce the absolute configuration of chiral centers. |

| Exciton Coupling | When two or more chromophores are in close proximity, their electronic transitions can couple, leading to characteristic CD signals. | This phenomenon is particularly useful for determining the relative and absolute stereochemistry of molecules with multiple chromophores. |

Chemical Degradation and Modification Techniques (e.g., Ozonolysis)

Chemical degradation techniques are instrumental in elucidating the structure of unsaturated fatty acids by cleaving the molecule at specific sites. Ozonolysis is a prominent example of such a technique, used to determine the position of carbon-carbon double bonds. researchgate.netjst.go.jp

For this compound, which is classified as a demospongic acid, ozonolysis is a key analytical method. researchgate.netjst.go.jpnih.gov The process involves reacting the fatty acid with ozone (O₃), which cleaves the double bonds at the C5 and C9 positions. Subsequent workup of the ozonide intermediates yields smaller, more easily identifiable fragments, typically aldehydes and carboxylic acids. researchgate.net

The identification of these degradation products, often after esterification to enhance volatility for gas chromatography (GC) analysis, allows for the unambiguous determination of the original double bond positions. researchgate.netjst.go.jp For instance, the ozonolysis of the methyl ester of this compound would be expected to yield specific mono- and dicarboxylic acid methyl esters.

Research on demospongic acids from the marine sponge Halichondria panicea has successfully utilized oxidative ozonolysis to identify this compound. jst.go.jp The analysis of the resulting products by gas-liquid chromatography (GLC) confirmed the positions of the double bonds. jst.go.jp This method is not only qualitative but can also be quantitative, reflecting the relative abundance of different positional isomers in a mixture. researchgate.net

Table 2: Expected Ozonolysis Products of this compound

| Initial Compound | Cleavage Positions | Expected Degradation Products (after oxidative workup and esterification) | Analytical Significance |

| Methyl (5Z,9Z)-5,9-hexacosadienoate | C5-C6 double bond | Pentanedioic acid dimethyl ester | Confirms the position of the first double bond at C5. |

| C9-C10 double bond | Butanedial (as its corresponding dicarboxylic acid ester) and Heptadecanedioic acid dimethyl ester | Confirms the position of the second double bond at C9 and the length of the aliphatic tail. |

Investigated Biological Roles and Functional Implications of 5,9-hexacosadienoic Acid in Research Models

Contribution to Biological Membrane Structure and Fluidity in Model Systems

(5Z,9Z)-5,9-Hexacosadienoic acid, a very long-chain polyunsaturated fatty acid, is a notable component of membrane phospholipids, particularly in certain marine organisms like sponges. evitachem.comwiley.com Its incorporation into cellular membranes is thought to influence their physical properties, such as fluidity and flexibility, which are critical for cellular function. evitachem.com Poly-methylene interrupted polyunsaturated fatty acids (PMI-PUFAs), a class to which 5,9-hexacosadienoic acid belongs, can be integrated into the phospholipid membranes of cells. mdpi.com This integration has the potential to modify membrane fluidity and the structure of lipid rafts. mdpi.com Such alterations can, in turn, affect cell signaling pathways and the function of proteins bound to the membrane. mdpi.com The unique structure of polyunsaturated fatty acids, with their methylene-bridged double bonds, enhances molecular flexibility, which contributes to increased fluidity of plasma membranes. mdpi.comwiley.com

Modulatory Effects on Enzyme Activity in in vitro or non-human cellular assays

Research has demonstrated that Δ5,9 fatty acids, including those related to this compound, possess inhibitory effects against topoisomerase enzymes. nih.govcapes.gov.br For instance, (5Z,9Z)-5,9-heptacosadienoic acid has been shown to effectively inhibit human topoisomerase I with a half-maximal inhibitory concentration (IC50) of 0.9 μM. researchgate.net Other similar Δ5,9 fatty acids also exhibit inhibitory activity against this enzyme, with IC50 values typically in the range of 1-3 μM. researchgate.net

Furthermore, derivatives of Δ5,9 fatty acids have been investigated for their inhibitory potential. Novel very long-chain α-methoxylated Δ5,9 fatty acids isolated from the sponge Asteropus niger, specifically (2R,5Z,9Z)-2-methoxy-25-methyl-5,9-hexacosadienoic acid and (2R,5Z,9Z)-2-methoxy-24-methyl-5,9-hexacosadienoic acid, have been identified as effective inhibitors of human topoisomerase IB (hTopIB). nih.govgerli.com These compounds were also found to inhibit Leishmania topoisomerase IB (LTopIB). nih.govnih.gov The inhibitory mechanism of these methoxylated fatty acids on hTopIB appears to differ from that of the well-known inhibitor camptothecin, as they are thought to interact directly with the enzyme rather than the DNA-enzyme complex. nih.govmdpi.com

The inhibitory activity is not limited to long-chain fatty acids. The shorter-chain (5Z,9Z)-5,9-hexadecadienoic acid has also been shown to completely inhibit human topoisomerase I at a concentration of 800 μM. researchgate.netnih.gov

The effectiveness of fatty acids in inhibiting topoisomerase enzymes is dependent on their molecular structure. nih.govtandfonline.com Key structural features that influence inhibitory potency include the length of the carbon chain and the presence and configuration of double bonds. nih.govtandfonline.comnih.gov

Studies have indicated that cis-unsaturated fatty acids are potent inhibitors of topoisomerase I, whereas their saturated counterparts show little to no inhibitory effect. nih.govtandfonline.com For example, a comparison between (5Z,9Z)-5,9-hexadecadienoic acid, which has two cis double bonds, and its saturated analog, hexadecanoic acid, revealed that only the unsaturated form inhibits human topoisomerase I. nih.gov This highlights the critical role of the cis double bond geometry for topoisomerase I inhibition. nih.gov

The length of the fatty acid chain also plays a role in the inhibitory activity. In a study of 2-alkynoic fatty acids, which are also known to inhibit topoisomerase IB, the potency of inhibition against Leishmania donovani topoisomerase IB (LdTopIB) was found to be dependent on the carbon chain length, with longer chains showing greater effectiveness. nih.govnih.govresearchgate.net

Furthermore, chemical modifications to the fatty acid structure can alter inhibitory activity. The presence of a carboxyl group is thought to be important for the interaction with the topoisomerase enzyme. tandfonline.com The introduction of a methoxy group at the α-position of Δ5,9 fatty acids has been shown to result in effective topoisomerase IB inhibitors. nih.govgerli.com

Table 1: Investigated Biological Roles and Functional Implications of this compound and Related Compounds

| Biological Role/Implication | Compound(s) | Model System/Assay | Key Findings |

|---|---|---|---|

| Membrane Structure and Fluidity | Poly-methylene interrupted polyunsaturated fatty acids (PMI-PUFAs) | Cellular phospholipid membranes | Incorporation can alter membrane fluidity and lipid raft structures, affecting cell signaling and membrane protein function. mdpi.com |

| Topoisomerase Inhibition | (5Z,9Z)-5,9-heptacosadienoic acid | Human Topoisomerase I | Effective inhibitor with an IC50 of 0.9 μM. researchgate.net |

| α-Methoxylated Δ5,9 fatty acids | Human Topoisomerase IB, Leishmania Topoisomerase IB | Effective inhibitors; mechanism differs from camptothecin. nih.govmdpi.com | |

| (5Z,9Z)-5,9-hexadecadienoic acid | Human Topoisomerase I | Complete inhibition at 800 μM. nih.gov | |

| Antimicrobial Activity | (5Z,9Z)-5,9-hexadecadienoic acid | Gram-positive bacteria (Staphylococcus aureus, Streptococcus faecalis) | Antimicrobial activity observed. nih.govresearchgate.net |

| Lipid extract containing this compound | Escherichia coli | Showed activity against this Gram-negative bacterium. researchgate.net | |

| Cellular Signaling and Metabolism | Fatty acids (general) | Cellular systems | Act as signaling molecules regulating gene expression and enzyme activities. nih.govannualreviews.orgcell-stress.comnih.gov |

| Ecological Biomarker | Poly-methylene interrupted fatty acids (PMI-FAs) | Food web and ecological studies | Valuable biomarkers for tracing consumption of organisms like mollusks. fishlarvae.orgresearchgate.netint-res.com |

Inhibition of Topoisomerase Enzymes (e.g., Human Topoisomerase I, Leishmania Topoisomerase IB) by Related Δ5,9 Fatty Acids and Derivatives

Antimicrobial Properties in Laboratory Assays (e.g., against Gram-Positive Bacteria)

Certain Δ5,9 fatty acids have demonstrated antimicrobial activity in laboratory settings. Specifically, (5Z,9Z)-5,9-hexadecadienoic acid, a structurally related but shorter-chain fatty acid, has been shown to be effective against the Gram-positive bacteria Staphylococcus aureus and Streptococcus faecalis, with minimum inhibitory concentrations (MIC) of 80 μM and 200 μM, respectively. nih.govresearchgate.net However, it was found to be inactive against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov It has been suggested that the antimicrobial action of this fatty acid could be linked to its ability to inhibit topoisomerases. nih.gov

In another study, a lipid extract from the marine sponge Siphonodictyon coralliphagum, which was found to contain this compound as a dominant polyunsaturated fatty acid (8.27% of total fatty acids), exhibited activity against Escherichia coli, a Gram-negative bacterium. researchgate.net

Role in Cellular Signaling and Metabolic Regulation (General Fatty Acid Context)

Fatty acids are not only integral components of cellular structures and energy sources but also function as crucial signaling molecules that regulate a variety of cellular processes. nih.govannualreviews.orgcell-stress.comnih.gov They can modulate gene expression and the activity of enzymes, thereby influencing metabolic pathways. nih.gov

Long-chain fatty acids can act as metabolic regulators through signaling mediated by membrane receptors. nih.govannualreviews.org Their interaction with these receptors can initiate signaling cascades that affect nutrient uptake and processing, cell proliferation, and the secretion of bioactive molecules. nih.govannualreviews.org

Within the cell, fatty acids and their derivatives can influence gene transcription and directly modulate the activities of enzymes. nih.gov For instance, they can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. cell-stress.comredalyc.org

Polymethylene-interrupted polyunsaturated fatty acids (PMI-PUFAs) can also play a role in modulating metabolic pathways. They can act as competitive inhibitors or alternative substrates for enzymes involved in the metabolism of arachidonic acid, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com By doing so, they can alter the production of eicosanoids, which are important signaling molecules, often leading to a reduction in pro-inflammatory mediators. mdpi.com

Potential as a Biomarker in Food Web and Ecological Studies for Poly-Methylene Interrupted Fatty Acids

Poly-methylene interrupted fatty acids (PMI-FAs), including compounds like this compound, have emerged as valuable biomarkers in the field of ecology, particularly in food web studies. fishlarvae.orgresearchgate.netint-res.com These fatty acids have a unique structure with more than one methylene group separating their double bonds, which is different from the more common fatty acids where only a single methylene group is present. researchgate.netgerli.com

PMI-FAs are found in various marine invertebrates, and it is believed that in marine ecosystems, they are primarily synthesized by bivalves and carnivorous gastropods. researchgate.net Because of their limited origin, these fatty acids can be used as tracers to track the flow of energy and nutrients through the food web. fishlarvae.org When predators consume organisms rich in PMI-FAs, these fatty acids are incorporated into the predator's tissues, allowing researchers to identify dietary links. fishlarvae.org

For example, PMI-FAs have been used to trace the consumption of mollusks by higher trophic level organisms. fishlarvae.org Their presence and concentration in the tissues of predators can indicate the extent to which these animals rely on benthic food webs where mollusks are a significant component. fishlarvae.org This makes PMI-FAs a useful tool for understanding the structure and dynamics of aquatic ecosystems. fishlarvae.orgresearchgate.net

Synthetic Strategies and Chemoenzymatic Production of 5,9-hexacosadienoic Acid and Analogs

Total Synthesis Approaches for Stereochemically Defined Isomers

The complete chemical synthesis of 5,9-hexacosadienoic acid and its geometric isomers has been accomplished through several multi-step routes, providing access to stereochemically pure compounds for biological studies.

One prominent strategy begins with (1Z,5Z)-1,5-cyclooctadiene, which serves as a precursor for a key C8 synthon. researchgate.netresearchgate.net In this approach, selective ozonolysis of the cyclooctadiene yields a difunctionalized intermediate. researchgate.netresearchgate.net This intermediate is then coupled with a suitable Grignard reagent, such as tridecylmagnesium bromide, to extend the carbon chain. researchgate.netresearchgate.net The final segment of the fatty acid is introduced via a Wittig reaction, where an aldehyde derived from the coupled product reacts with the Wittig salt of 5-bromovaleric acid to furnish the desired (5Z,9Z)-hexacosadienoic acid. researchgate.netresearchgate.net This route also allows for the synthesis of other isomers, like the 5Z,9E variant, by incorporating an olefin inversion step to create a trans acetal intermediate. researchgate.net

Another powerful method relies on the coupling of alkynes. A common approach for generating the cis,cis dimethylene-interrupted diene system involves a double-alkyne bromide coupling reaction starting with 1,5-hexadiyne. researchgate.netnih.gov This method provides the advantage of achieving 100% cis stereochemical purity for both double bonds after a subsequent hydrogenation step. researchgate.net This core structure is then elaborated through further coupling and functional group manipulations to achieve the full-length fatty acid. For example, the synthesis of analogs like (5Z,9Z)-14-methylpentadeca-5,9-dienoic acid and (5Z,9Z)-24-methylpentacosa-5,9-dienoic acid has been achieved using a combination of alkyne-bromide coupling and the Wittig reaction to assemble the Δ5,9 functionality with high stereoselectivity. researchgate.net

| Synthetic Route | Key Starting Material(s) | Key Reactions | Target Isomer(s) | Reference |

|---|---|---|---|---|

| Cyclooctadiene Route | (1Z,5Z)-1,5-Cyclooctadiene | Selective Ozonolysis, Grignard Coupling, Wittig Reaction | 5Z,9Z; 5Z,9E | researchgate.net, researchgate.net |

| Alkyne Coupling Route | 1,5-Hexadiyne, 5-Bromovaleric acid | Double Alkyne-Bromide Coupling, Lindlar Hydrogenation, Wittig Reaction | 5Z,9Z | researchgate.net, researchgate.net, nih.gov |

| Dioxolane Method | 1-Octyne, 2-(2-bromoethyl)-1,3-dioxolane | Acetylide Coupling, Wittig Olefination | 5Z,9Z | evitachem.com |

Stereoselective Synthesis of Δ5,9-Dienoic Systems

Achieving high stereoselectivity is paramount in the synthesis of 5,9-dienoic systems, as the geometry of the double bonds significantly influences biological function. nih.gov Several methods have been refined to control the formation of cis (Z) or trans (E) isomers.

The Wittig reaction is a cornerstone for installing the double bonds with defined stereochemistry. researchgate.net By coupling an appropriate aldehyde with a phosphorus ylide (Wittig salt), the Δ5 double bond can be formed. researchgate.net The stereochemical outcome (Z or E) can be influenced by the choice of ylide, solvent, and reaction conditions.

For the unambiguous synthesis of cis double bonds, the Lindlar reduction of an alkyne precursor is a highly effective and widely used method. researchgate.net This catalytic hydrogenation uses a poisoned palladium catalyst (Lindlar's catalyst) to selectively reduce an alkyne to a cis-alkene without over-reduction to the alkane. researchgate.netnih.gov This strategy is particularly effective for creating the (5Z,9Z) configuration, often starting from a diyne precursor and achieving nearly 100% cis purity for both double bonds. researchgate.net

A more recent and highly stereoselective approach involves the titanium-catalyzed cross-cyclomagnesiation of terminal 1,2-dienes (allenes). benthamscience.comresearchgate.net This method, using a Cp2TiCl2 catalyst with a Grignard reagent, allows for the synthesis of natural and synthetic 5Z,9Z-dienoic acids in high yields (61-67%) and with excellent selectivity (>98%). researchgate.netresearchgate.net The reaction proceeds through a 2,5-dialkylydenemagnesacyclopentane intermediate, which upon hydrolysis and oxidation yields the target Z,Z-dienoic acid. benthamscience.comresearchgate.net

| Method | Precursor Functional Group | Typical Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Wittig Olefination | Aldehyde, Phosphonium salt | Variable (Z or E) | Versatile C=C bond formation; selectivity depends on ylide and conditions. | researchgate.net, researchgate.net |

| Lindlar Hydrogenation | Alkyne | >98% Z (cis) | Stereospecific reduction of alkynes to cis-alkenes. | researchgate.net, nih.gov |

| Ti-catalyzed Cyclomagnesiation | 1,2-Dienes (Allenes) | >98% Z,Z | Forms Z,Z-diene systems with high stereo- and regioselectivity. | benthamscience.com, researchgate.net |

Chemoenzymatic Synthesis Utilizing Desaturases or Elongases

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts like enzymes. While total chemical syntheses are robust, pathways utilizing enzymes such as desaturases and elongases offer a bio-inspired route for producing polyunsaturated fatty acids (PUFAs).

In nature, very-long-chain fatty acids like this compound are produced through cycles of chain elongation and desaturation. nih.govElongase enzymes are responsible for extending the carbon chain, typically by adding two-carbon units from malonyl-CoA. Desaturase enzymes then introduce double bonds at specific positions. The synthesis of a Δ5,9-diene requires the action of at least two different desaturases, such as a Δ5-desaturase and a Δ9-desaturase.

Δ5-desaturases, which introduce a double bond at the fifth carbon from the carboxyl end, have been identified and characterized from various organisms. mdpi.com For instance, a Δ5-desaturase from the fungus Mortierella alpina was among the first to be identified. mdpi.com More relevantly, research on the plant Anemone leveillei identified a Δ5-desaturase (AL10) that acts on C20 polyunsaturated fatty acids, demonstrating the type of enzymatic activity required to form the Δ5 bond in fatty acids like sciadonic acid (20:3Δ5,11,14). nih.gov These enzymes typically act on acyl-CoA substrates. nih.gov

Although the biosynthetic pathway exists in marine organisms like sponges where (5Z,9Z)-5,9-hexacosadienoic acid is a characteristic component, a complete chemoenzymatic, cell-free synthesis of this specific compound using isolated desaturases and elongases has not been extensively documented in the literature. nih.govscispace.com Such a strategy would involve a stepwise process:

Synthesis of a suitable long-chain saturated fatty acid precursor.

Sequential desaturation at the Δ9 and Δ5 positions using specific desaturase enzymes.

Intervening elongation steps if starting from a shorter fatty acid precursor.

While desaturases and elongases are central to building the fatty acid backbone, other enzymes like lipases are used in chemoenzymatic approaches to modify the final fatty acid. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas fluorescens, can catalyze esterification or amidation reactions with high regioselectivity, allowing for the synthesis of structured phospholipids or other derivatives from the pre-formed this compound. nih.govresearchgate.netscielo.br

Future Research Trajectories and Academic Perspectives on 5,9-hexacosadienoic Acid

Unveiling Novel Biosynthetic Gene Clusters and Enzymes

The biosynthetic pathway of 5,9-hexacosadienoic acid remains largely uncharacterized, presenting a significant opportunity for discovery in enzymology and genetics. Unlike standard fatty acid synthesis, the production of this VLCFA likely involves a specialized set of enzymes capable of both elongating the carbon chain to 26 carbons and introducing double bonds at specific, non-methylene-interrupted positions. Future research will likely focus on identifying the biosynthetic gene clusters (BGCs) responsible for its synthesis, which are hypothesized to reside either in the sponge genome or, more likely, in the genomes of associated microbial symbionts.

Key enzymatic steps anticipated in the pathway include:

Initiation: A polyketide synthase (PKS) or a specialized fatty acid synthase (FAS) may initiate the carbon chain.

Elongation: A series of fatty acid elongase (ELOVL) enzymes are required to extend the chain to its full 26-carbon length. nih.gov

Desaturation: Specific fatty acid desaturases are needed to introduce the Δ5 and Δ9 double bonds. The enzyme responsible for the Δ9 double bond may be particularly novel, given the non-methylene-interrupted nature of the final product. Some delta-5 desaturases are known to produce non-methylene-interrupted fatty acids, highlighting a potential starting point for investigation. mdpi.com

Modern genomic and transcriptomic approaches will be central to this effort. By sequencing the metagenome of sponges known to produce this compound, such as those from the Petrosia, Xestospongia, and Aaptos genera, researchers can use bioinformatics tools like antiSMASH to mine for putative BGCs. wjbphs.commdpi.comusask.ca Once candidate clusters are identified, heterologous expression in model organisms like Aspergillus oryzae or Saccharomyces cerevisiae can be employed to verify the function of the genes and characterize the novel enzymes involved. nih.gov

Table 1: Potential Enzymes in this compound Biosynthesis

| Enzyme Class | Putative Function | Research Approach |

| Polyketide Synthase (PKS) | Formation of the initial carbon backbone. | Genome mining for PKS gene clusters. |

| Fatty Acid Elongase (ELOVL) | Stepwise extension of the fatty acid chain beyond C18. nih.gov | Identification of ELOVL homologs in sponge metagenomes. |

| Fatty Acid Desaturase | Introduction of cis-double bonds at Δ5 and Δ9 positions. | Functional characterization of novel desaturases. |

Exploring Additional Biological Roles in Underexplored Systems

While this compound is known to be a component of membrane phospholipids in sponges, its full range of biological activities is far from understood. evitachem.com Its structural analogs, other Δ5,9 fatty acids, have demonstrated a variety of potent biological effects, including antimicrobial, antifungal, and cytotoxic activities through mechanisms like the inhibition of human topoisomerase I. nih.govscielo.brnih.gov This suggests that this compound may possess similar, as-yet-undiscovered functions.

Future research should investigate its role in:

Membrane Fluidity and Stability: The incorporation of such a long and unusually unsaturated fatty acid into cell membranes could have profound effects on membrane fluidity, thickness, and the function of membrane-bound proteins, particularly in the extreme environments sponges often inhabit. evitachem.com

Chemical Ecology: The acid may function as a chemical defense agent, protecting the sponge from predation or microbial fouling. It could also play a role in mediating the complex symbiotic relationships between the sponge host and its microbiome.

Cell Signaling: Like other fatty acids, it could act as a signaling molecule or a precursor to other bioactive lipids involved in cellular communication pathways within the sponge.

Exploring these potential roles will require isolating the compound in sufficient quantities and testing its activity in a range of bioassays, from cytotoxicity screens against cancer cell lines to antimicrobial assays against marine pathogens.

Development of Advanced Lipidomics Methodologies for Trace Analysis

A major challenge in studying this compound is its low abundance and the complexity of the lipid matrix in which it is found. Developing more sensitive and specific analytical methods is crucial for its accurate quantification and localization within sponge tissues and cells. While gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs) and N-acyl pyrrolidide derivatives has been effective for identification, these methods often lack the sensitivity for trace analysis. wiley.com

Future advancements in lipidomics should focus on:

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS): This technique offers superior separation and sensitivity for analyzing intact lipid species, allowing researchers to identify which phospholipids contain this compound without prior hydrolysis. frontiersin.org

Lipidomics Data Analysis Platforms: Tools like LipidSig 2.0 are being developed to better analyze complex lipidomics datasets by focusing on specific characteristics like chain length and unsaturation, which is ideal for tracking unusual lipids like this compound. oup.comoup.com

Mass Spectrometry Imaging (MSI): This powerful technique could be used to map the spatial distribution of this compound within sponge tissues, providing clues about its site of synthesis and functional localization (e.g., in specific cell types or surface layers).

These advanced methods will enable researchers to detect minute quantities of the acid, differentiate it from structural isomers, and understand its metabolic flux and integration into the broader lipid network of the organism. frontiersin.org

Biotechnological Production for Research Material Supply

The scarcity of this compound from natural sources severely limits the scope of biological research that can be performed. Chemical synthesis is complex and often low-yielding. researchgate.net Therefore, developing a biotechnological production platform is a critical goal to ensure a sustainable and scalable supply of the compound for research purposes.

Metabolic engineering of microbial hosts offers a promising solution. nih.govgenscript.com The general strategies successfully used for producing other VLCFAs can be adapted for this compound. exlibrisgroup.comaimspress.com This would involve:

Identifying the complete enzymatic machinery (synthases, elongases, desaturases) from the native source via the methods described in section 8.1.

Transferring the identified biosynthetic gene cluster into a suitable industrial host organism.

Optimizing the expression of these enzymes and engineering the host's metabolism to maximize the flux of precursors, like malonyl-CoA, towards the desired product. frontiersin.org

Table 2: Potential Biotechnological Hosts for this compound Production

| Host Organism | Advantages | Engineering Strategy |

| Saccharomyces cerevisiae (Yeast) | Well-characterized genetics, robust for industrial fermentation, established platform for VLCFA production. nih.govaimspress.com | Express heterologous desaturases and elongases; rewire native fatty acid elongation system. exlibrisgroup.com |

| Microalgae | Some species are natural producers of VLC-PUFAs; can utilize CO2 as a carbon source. frontiersin.org | Introduce specific desaturases and elongases to modify the native fatty acid profile. |

| Escherichia coli | Rapid growth, simple genetics. | Introduce a complete heterologous pathway as E. coli does not naturally produce VLCFAs. |

Successful implementation of these strategies would provide researchers with the gram-scale quantities of pure this compound needed for comprehensive structural studies, bioactivity screening, and preclinical evaluation.

Computational Modeling and Structural Biology of this compound Interactions

Understanding how this compound interacts with proteins at a molecular level is key to deciphering its biological function. Fatty acids are typically transported within cells and exert their effects by binding to specific proteins, such as fatty acid-binding proteins (FABPs) or nuclear receptors. wikipedia.orgacs.org The unique length and conformation of this compound suggest it may have high specificity for certain protein targets.

Future research in this area will leverage computational and structural biology tools to:

Predict Protein-Ligand Interactions: Molecular docking simulations can be used to model how this compound fits into the binding pockets of known protein targets, such as topoisomerases or various FABPs. nih.govopenrepository.com This can help prioritize proteins for experimental validation.

Simulate Conformational Changes: Molecular dynamics (MD) simulations can reveal how the binding of this compound might induce conformational changes in a target protein. For example, studies on FABP5 have shown that binding of specific polyunsaturated fatty acids can trigger a structural switch that promotes the protein's translocation to the nucleus to regulate gene expression. nih.gov

Determine High-Resolution Structures: Solving the crystal or cryo-EM structure of this compound in complex with a binding partner would provide definitive, atomic-level insight into the interaction.

Utilize AI-Driven Modeling: The advent of AI tools like AlphaFold is revolutionizing the prediction of protein structures and their interactions, which can accelerate the identification of potential binding partners for novel lipids. nih.gov

These approaches will be invaluable for generating testable hypotheses about the mechanism of action of this compound and for guiding the design of synthetic analogs with potentially enhanced therapeutic properties.

Q & A

Basic Research Questions

Q. What are the primary natural sources of 5,9-hexacosadienoic acid, and what analytical techniques are used for its identification?

- Methodological Answer : this compound is predominantly isolated from marine sponges such as Erylus goffrilleri and Cliona delitrix. Identification involves gas chromatography-mass spectrometry (GC-MS) of methyl esters or pyrrolidine derivatives to determine equivalent chain length (ECL) values . High-resolution GC (HRGC) coupled with nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly to locate unsaturation positions and methyl branches in the fatty acid chain .

Q. How is the structure of this compound elucidated, particularly the positions of its double bonds?

- Methodological Answer : Pyrrolidide derivatization followed by mass spectrometry (MS) is employed to pinpoint double bond positions. For example, the pyrrolidine derivative of 5,9-hexacosadienoate produces a molecular ion at m/z 445, with fragmentation patterns indicating cleavage between C5–C6 and C9–C10 bonds . Complementary NMR analysis (e.g., H and C) further resolves stereochemistry (cis/trans configurations) .

Q. What bioactivities are associated with this compound, and how are these assessed experimentally?

- Methodological Answer : The compound exhibits inhibition of human topoisomerase I (hTopI) (IC = 0.86 μM) and cytotoxicity against cancer cell lines (e.g., IC values ranging from 0.7–1.3 μM). Bioassays involve enzyme activity assays (e.g., DNA relaxation assays for hTopI) and cell viability tests (e.g., MTT assays) using standardized protocols .

Q. What structural analogs of this compound exist, and how do they influence its bioactivity?

- Methodological Answer : Methyl-branched analogs (e.g., 24-Me-5,9–26:2 and 23-Me-5,9–25:2) are common in sponges. Their bioactivity is evaluated through comparative dose-response studies. For instance, combinatorial testing of 22-Me-5,9–24:2 and 23-Me-5,9–25:2 showed synergistic anticancer effects, suggesting enhanced activity via structural modifications .

Advanced Research Questions

Q. How can researchers trace the biosynthetic pathway of this compound in marine sponges?

- Methodological Answer : Isotopic labeling (e.g., C-acetate) combined with metagenomic analysis of sponge-associated bacterial symbionts identifies precursors like iso-15:0 and anteiso-15:0 fatty acids. Stable isotope probing (SIP) tracks carbon flow into the Δ5,9 dienoic structure, while gene cluster mining reveals putative elongases/desaturases involved in biosynthesis .

Q. What experimental designs are optimal for studying synergistic bioactivity between this compound and its methyl-branched analogs?

- Methodological Answer : Fractional inhibitory concentration (FIC) index assays are used to quantify synergy. For example, combining 22-Me-5,9–24:2 and 23-Me-5,9–25:2 at sub-IC doses in a checkerboard assay revealed a FIC index <0.5, confirming strong synergy. Dose-response matrices and isobologram analysis further validate interactions .

Q. What mechanistic approaches elucidate the inhibition of hTopI by this compound?

- Methodological Answer : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) measures direct binding affinity between the fatty acid and hTopI. Molecular docking simulations (e.g., AutoDock Vina) model interactions at the enzyme’s active site, while mutagenesis studies (e.g., Ala-scanning) identify critical residues for inhibition .

Q. How can stereospecific synthesis of this compound be achieved for structure-activity relationship (SAR) studies?